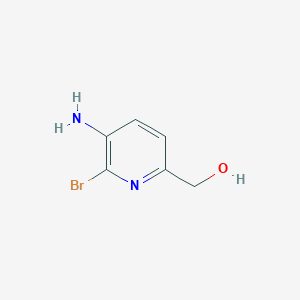

(5-Amino-6-bromopyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYKTVPWBZOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Medicinal chemistry applications of (5-Amino-6-bromopyridin-2-yl)methanol scaffold

The following technical guide details the medicinal chemistry applications of the (5-Amino-6-bromopyridin-2-yl)methanol scaffold.

Executive Summary

The This compound scaffold (CAS 2060005-99-8) represents a high-value "Janus" intermediate in modern drug discovery. Characterized by a dense functionalization pattern on a pyridine core, it serves as a critical linchpin for synthesizing allosteric inhibitors of protein tyrosine phosphatases (specifically SHP2 ) and various kinase inhibitors (e.g., c-Kit , PDGFR ).

Its utility stems from its orthogonal reactivity: the 6-bromo substituent acts as an electrophilic handle for cross-coupling (the "Warhead"), the 5-amino group provides a hydrogen-bond donor or cyclization partner (the "Anchor"), and the 2-hydroxymethyl moiety serves as a modifiable vector for solubility-enhancing groups (the "Tail").

Structural Analysis & Pharmacophore Mapping

The scaffold's efficacy is dictated by the precise geometric arrangement of its substituents, which map directly to the binding pockets of allosteric targets.

| Position | Substituent | Electronic Character | Medicinal Utility |

| C2 | Hydroxymethyl ( | H-bond donor/acceptor; | Solubility Vector: Converted to amines/ethers to engage solvent-exposed residues (e.g., Arg111 in SHP2). |

| C5 | Amino ( | Strong EDG; H-bond donor | H-Bond Anchor: Forms critical backbone interactions (e.g., with Glu250 in SHP2) to stabilize the inactive conformation. |

| C6 | Bromo ( | Weak EWG; Lipophilic | Diversity Handle: Site for Suzuki/Buchwald couplings to attach hydrophobic "head" groups (e.g., dichlorophenyl). |

| N1 | Pyridine Nitrogen | H-bond acceptor | Core Interaction: Often involved in water-mediated bridges or direct interactions with backbone amides. |

Pharmacophore Visualization

The diagram below illustrates how this scaffold integrates into the binding pocket of a typical SHP2 allosteric inhibitor.

Caption: Pharmacophore mapping of the scaffold within the SHP2 allosteric pocket, highlighting the vectorality of interactions.

Primary Application: Allosteric SHP2 Inhibitors[2][3]

The most prominent application of this scaffold is in the synthesis of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors. Dysregulation of SHP2 is implicated in Noonan syndrome and various cancers (e.g., KRAS-mutant tumors).[1]

Mechanism of Action

Unlike active-site inhibitors (which suffer from poor selectivity due to the conserved PTP domain), molecules derived from this scaffold bind to an allosteric tunnel formed at the interface of the C-SH2, N-SH2, and PTP domains. This binding "clamps" the enzyme in its auto-inhibited closed conformation.

Synthetic Workflow: From Scaffold to Drug

The transformation of the this compound scaffold into a bioactive SHP2 inhibitor typically follows a "Head-to-Tail" construction strategy.

-

Head Attachment (C6): The bromine at C6 is the first point of diversification. It is typically coupled via Suzuki-Miyaura reaction with a boronic acid/ester bearing a hydrophobic group (e.g., 2,4-dichlorophenyl or a substituted thiophene). This group occupies the deep hydrophobic pocket of the enzyme.

-

Tail Functionalization (C2): The hydroxymethyl group is converted into a leaving group (e.g., mesylate or chloride) and displaced by a cyclic amine (e.g., piperazine, spiro-cycle). This "tail" extends into the solvent and improves oral bioavailability.

-

Core Preservation (C5): The 5-amino group is usually left unsubstituted to maintain the critical H-bond with Glu250.

Secondary Applications: Kinase Inhibitors & Fused Heterocycles

Beyond SHP2, the scaffold serves as a precursor for type II kinase inhibitors and fused ring systems.

Fused Ring Construction

The ortho relationship between the 5-amino and 6-bromo groups allows for cyclization reactions to generate fused bicyclic cores:

-

Imidazo[4,5-b]pyridines: Generated via displacement of the bromine by an amine followed by cyclization with an aldehyde/acid.

-

Thiazolo[5,4-b]pyridines: Generated via thionation and cyclization, often used in c-Kit and PDGFR inhibitors (as referenced in patent literature for fused 2-aminothiazole compounds).

Synthetic Diversity Logic

The following decision tree illustrates how a medicinal chemist navigates the reactivity of this scaffold.

Caption: Synthetic divergence from the core scaffold leading to three distinct classes of therapeutic agents.

Experimental Protocol: Representative Suzuki Coupling

Objective: Functionalization of the C6-position (The "Warhead") while preserving the C2-alcohol and C5-amine.

Protocol:

-

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronate: (2,4-Dichlorophenyl)boronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a microwave vial with the substrate, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (x3).

-

Add dioxane and aqueous base.

-

Heat to 90°C for 4–6 hours (monitor by LCMS for consumption of bromide).

-

Note: The free amine at C5 does not typically interfere with Suzuki conditions, but the C2-alcohol may require protection (e.g., TBS) if the boronic acid contains electrophiles sensitive to free hydroxyls.

-

-

Workup:

-

Dilute with EtOAc, wash with water/brine.

-

Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Self-Validating Check:

-

Success Indicator: Appearance of the biaryl product peak in LCMS; disappearance of the characteristic isotopic doublet of Bromine (

) in the mass spectrum. -

Failure Mode: If de-bromination (protodehalogenation) occurs, lower temperature to 80°C and switch to a milder base like

.

References

-

SHP2 Inhibition & Structural Biology

-

Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature535 , 148–152 (2016). Link

-

Garcia Fortanet, J., et al. "Allosteric SHP2 Inhibitors: Ligand Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry59 , 17, 7773–7782 (2016). Link

-

-

Scaffold Synthesis & Patent Literature

-

Choi, H. S., et al. "Fused 2-aminothiazole compounds and methods of use thereof." U.S. Patent 8,765,747 (2014). (Describes the use of 5-amino-6-bromopyridin-2-yl intermediates for kinase inhibitors). Link

-

Novartis AG. "Pyridine derivatives as SHP2 inhibitors." WO2015107495. (Describes pyridine-based allosteric inhibitors). Link

-

-

Chemical Properties & Databases

-

PubChem Compound Summary for CID 130706057: this compound. Link

-

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Amino-Bromopyridine Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Amino-bromopyridine alcohols represent a pivotal class of scaffolds in modern medicinal chemistry and drug development. Their unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the versatile alcohol functionality on the pyridine core, make them invaluable building blocks for novel therapeutics.[1] However, this chemical complexity also introduces a spectrum of potential hazards that demand a nuanced and thorough understanding for safe handling and manipulation. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and underlying chemical principles for the safe and effective use of amino-bromopyridine alcohols in a research and development setting. We will delve into the specific hazards associated with this class of compounds, outline detailed protocols for their safe handling, and provide guidance on emergency procedures and proper disposal, all while grounding these recommendations in the fundamental reactivity and toxicology of these molecules.

The Chemical Personality of Amino-Bromopyridine Alcohols: A Foundation for Safety

To handle any chemical safely, one must first understand its inherent chemical properties. Amino-bromopyridine alcohols are not inert reagents; their reactivity is a double-edged sword that, while enabling the synthesis of complex molecules, also presents potential hazards.

Reactivity Profile: The Interplay of Functional Groups

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).[2] The presence of both an amino group (electron-donating) and a bromine atom (electron-withdrawing by induction) on the ring, along with an alcohol, creates a complex electronic environment that dictates the molecule's reactivity.

-

Nucleophilic Substitution: The bromine atom on the pyridine ring, especially at the 2- and 6-positions, is activated towards nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is a key consideration when selecting reagents and reaction conditions, as unintended displacement of the bromine can occur.

-

The Role of the Amino Group: The amino group, being a strong activating group, can influence the regioselectivity of reactions and also participate in its own set of reactions, such as N-alkylation or acylation.[4]

-

The Alcohol Functionality: The alcohol group can act as a nucleophile or be activated to become a better leaving group.[5] Its presence introduces the possibility of esterification, etherification, and oxidation reactions. Pyridine itself can act as a catalyst in reactions involving alcohols by activating them.[5]

-

Intramolecular Reactivity: The proximity of the amino, bromo, and alcohol groups can lead to intramolecular reactions, especially under certain conditions (e.g., heat or catalysis).[6] This potential for unexpected cyclization or rearrangement must be considered during synthesis and purification.

Thermal and Photochemical Stability

Brominated aromatic compounds can decompose under thermal stress to release hazardous substances.[7] While specific data for amino-bromopyridine alcohols is scarce, the pyrolysis of brominated flame retardants is known to produce brominated benzenes, phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions.[8][9] Similarly, some pyridine derivatives can undergo photochemical reactions, including ring-opening or rearrangement upon exposure to UV light.[10]

dot graph TD { A[Amino-Bromopyridine Alcohol] -- Heat --> B{Decomposition Products}; B --> C[Hydrogen Bromide]; B --> D[Nitrogen Oxides]; B --> E[Carbon Oxides]; B --> F[Brominated Aromatic Fragments]; }

Caption: Potential thermal decomposition pathways.

Decoding the Safety Data Sheet (SDS): A Proactive Approach to Hazard Assessment

The Safety Data Sheet is the cornerstone of chemical safety. For amino-bromopyridine alcohols, a thorough understanding of each section is critical. While a specific SDS for every conceivable isomer may not be available, a composite understanding can be built from existing data for related compounds.

GHS Hazard Classification: A Universal Language of Risk

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards.[11] Based on available data for various amino-bromopyridines, this class of compounds can be expected to carry some or all of the following GHS classifications:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed[12] |

| Acute Toxicity, Dermal | Category 3 or 4 | Danger or Warning | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | Danger or Warning | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[12] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[12] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[12] |

Note: The exact classification will vary depending on the specific isomer and substitution pattern.

Toxicological Profile: Understanding the Health Risks

Exposure to pyridine and its derivatives can lead to a range of adverse health effects.[8]

-

Acute Effects: Short-term exposure can cause irritation to the skin, eyes, and respiratory tract.[8][13] Ingestion or significant dermal absorption may lead to systemic effects such as headache, dizziness, nausea, and in severe cases, liver and kidney damage.[8]

-

Chronic Effects: Long-term or repeated exposure to some pyridine derivatives has been linked to liver and kidney damage.[8][13] Some pyridines are also suspected of being carcinogenic, although the evidence in humans is often limited.[9]

The Researcher's Shield: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with amino-bromopyridine alcohols.

The Primacy of Engineering Controls

-

Chemical Fume Hood: All manipulations of amino-bromopyridine alcohols, including weighing, dissolving, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][14]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[14]

Personal Protective Equipment: The Last Line of Defense

| PPE Item | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from splashes and aerosols. |

| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is recommended for extended handling. | Provides a barrier against skin contact. Latex gloves are not recommended.[14] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and clothing from spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain high-risk procedures or in the event of a ventilation failure. | Prevents inhalation of harmful vapors or aerosols. |

dot graph TD { subgraph "Hierarchy of Controls" A[Elimination] --> B[Substitution]; B --> C[Engineering Controls]; C --> D[Administrative Controls]; D --> E[Personal Protective Equipment]; end }

Caption: The hierarchy of controls in laboratory safety.

Standard Operating Procedures: A Blueprint for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for minimizing risks.

General Handling and Storage

-

Work Area: Designate a specific area within the fume hood for working with amino-bromopyridine alcohols. Keep the area clean and free of clutter.

-

Storage: Store these compounds in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[13] They should be stored separately from strong oxidizing agents and strong acids.[15] Containers should be tightly sealed and clearly labeled.

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids, as these can lead to vigorous or explosive reactions.[15] Halogenated compounds can also be incompatible with certain metals like aluminum.[12][16]

Experimental Workflow: A Step-by-Step Guide

-

Preparation: Before starting any experiment, review the SDS for all reagents. Ensure all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfers of solid amino-bromopyridine alcohols in a fume hood to avoid generating and inhaling dust.

-

Reaction Setup: Set up reactions in a clean, dry apparatus within a fume hood. Use appropriate temperature control (e.g., an ice bath for exothermic reactions).

-

Work-up and Purification: Be mindful that quenching reactions can be exothermic. Perform extractions and chromatography in the fume hood.

-

Waste Disposal: Segregate waste containing amino-bromopyridine alcohols into appropriate, labeled containers for hazardous waste disposal.

dot graph TD { A[Review SDS and Prepare PPE] --> B[Weigh and Transfer in Fume Hood]; B --> C[Set up Reaction in Fume Hood]; C --> D[Monitor Reaction]; D --> E[Work-up and Purification in Fume Hood]; E --> F[Segregate and Label Waste]; }

Caption: A typical experimental workflow for handling amino-bromopyridine alcohols.

When Things Go Wrong: Emergency Procedures

A well-rehearsed emergency plan is critical for mitigating the consequences of an accident.[13]

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[13]

-

Collect the contaminated material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the spill is flammable, eliminate all ignition sources.

-

Contact your institution's emergency response team.

-

Fire

-

Small Fires: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[17] Do not use water, as it may be ineffective and could spread the chemical.[17]

-

Large Fires: Evacuate the area immediately and activate the fire alarm.

Personal Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][18] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18] |

End of the Line: Waste Disposal

Proper disposal of amino-bromopyridine alcohols and associated waste is a legal and ethical responsibility.

-

Waste Segregation: Collect all waste containing these compounds in designated, clearly labeled, and sealed containers.[19]

-

Halogenated Waste: Waste containing brominated compounds should be segregated as halogenated waste.[20]

-

Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never dispose of these chemicals down the drain.[13]

Conclusion: A Culture of Safety

Amino-bromopyridine alcohols are powerful tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to a deep respect for their potential hazards. By fostering a comprehensive understanding of their chemical properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of these valuable compounds. This guide serves as a foundational resource, but it is the responsibility of every scientist to cultivate a proactive and vigilant safety culture in the laboratory.

References

-

New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from a source providing this information.[13]

-

ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?. Retrieved from ChemicalBook.[11]

-

Public Health England. (2024, November 28). Pyridine: general information. GOV.UK.[8]

-

National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from the National Research Centre for the Working Environment.[9]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific.[14]

-

Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from the Australian Industrial Chemicals Introduction Scheme.[21]

-

BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. Retrieved from BenchChem.[2]

-

Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. (n.d.). Retrieved from a scientific journal or database.

-

Surry, D. S., & Buchwald, S. L. (2011). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic letters, 13(15), 4004–4007.[22]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from ResearchGate.[3]

-

OSTI.GOV. (1986, February 28). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Retrieved from OSTI.GOV.[23]

-

Barańska-Łączkowska, A., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1675.[24]

-

BenchChem. (n.d.). Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide. Retrieved from BenchChem.[25]

-

Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2619.[26]

-

Kolar, K., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(22), 4066.[27]

-

View of Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. (n.d.). Retrieved from a scientific journal or database.

-

Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.[18]

-

ResearchGate. (n.d.). Catalytic modification of pyrolysis products of nitrogen-containing polymers over Y zeolites. Retrieved from ResearchGate.[28]

-

Chemical Compatibility Chart. (n.d.). Retrieved from a source providing this information.[29]

-

University of Michigan. (2000, September 29). Gas phase pyrolysis of heterocyclic compounds, part 3. Flow pyrolysis and annulation reactions of some nitrogen heterocycles. A product oriented study. Retrieved from the University of Michigan.[30]

-

Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 13(4), 489-497.[31]

-

Pearson. (2024, June 26). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from Pearson.[4]

-

BenchChem. (n.d.). Application Notes and Protocols for 3-Amino-5-bromopyridine in Multicomponent Reactions. Retrieved from BenchChem.[32]

-

CORE. (n.d.). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Retrieved from CORE.[6]

-

National Toxicology Program. (2000). NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program technical report series, 470, 1-330.[33]

-

Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview. Retrieved from Echemi.[5]

-

Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 249-258.[34]

-

El-Gaby, M. S. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Molecules, 28(15), 5825.[35]

-

Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from Yale Environmental Health & Safety.[20]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from a source providing this information.[17]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from a source providing this information.[19]

-

Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International journal of molecular sciences, 22(13), 6775.[10]

-

White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Retrieved from White Rose Research Online.[36]

-

Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.[12]

-

Fisher Scientific. (2014, December 18). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved from Fisher Scientific.[15]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer.[37]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal.[38]

-

Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Retrieved from Life Chemicals.[1]

-

Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Polymers, 3(1), 379-391.[7]

-

MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from MDPI.[39]

-

Fluimac. (n.d.). Chemical compatibility table. Retrieved from Fluimac.[16]

-

Chemical Compatibility Chart. (n.d.). Retrieved from a source providing this information.[40]

-

Organic & Biomolecular Chemistry. (n.d.). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from Royal Society of Chemistry.[41]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]

- 5. echemi.com [echemi.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 8. gov.uk [gov.uk]

- 9. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 10. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]

- 12. hallmach.co.nz [hallmach.co.nz]

- 13. nj.gov [nj.gov]

- 14. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fluimac.com.au [fluimac.com.au]

- 17. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. vumc.org [vumc.org]

- 30. quod.lib.umich.edu [quod.lib.umich.edu]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 36. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 37. coleparmer.com [coleparmer.com]

- 38. Pyridine synthesis [organic-chemistry.org]

- 39. mdpi.com [mdpi.com]

- 40. case.edu [case.edu]

- 41. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Strategic Synthesis & Application of 2,5,6-Substituted Pyridine Building Blocks

The following technical guide provides a comprehensive review and strategic framework for the synthesis and application of 2,5,6-substituted pyridine building blocks.

Executive Summary

The 2,5,6-trisubstituted pyridine scaffold represents a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., p38

Synthetically, this substitution pattern presents a unique challenge: it requires the differentiation of two electronically deficient sites (

Strategic Retrosynthesis: The Electronic Triangulation

To successfully synthesize 2,5,6-substituted pyridines, one must navigate the competing electronic demands of the ring.

-

C2 & C6 (Ortho): Electron-deficient.[1][2] Prone to Nucleophilic Aromatic Substitution (

), radical alkylation (Minisci), and directed lithiation. -

C5 (Meta): Electron-neutral to electron-rich (relative to C2/C6).[1] Prone to Electrophilic Aromatic Substitution (

) and Halogen-Metal Exchange.[1]

Visualization of Reactivity Logic

The following diagram maps the retrosynthetic logic required to access this scaffold, differentiating between "Nucleophilic" and "Electrophilic" entry points.

Figure 1: Retrosynthetic decision tree for accessing 2,5,6-substituted pyridines. Route B is generally preferred for high regiocontrol.[1]

Synthetic Methodologies & Protocols

Route A: Functionalization of 2,6-Dihalopyridines

This route utilizes commercially available 2,6-dichloropyridine.[1]

-

Mechanism: Directed ortho-metalation (DoM).[1]

-

Critical Insight: Standard lithiation (LDA) of 2,6-dichloropyridine favors the C4 position (97:3 selectivity) due to the acidity of the C4 proton. To access C5 (which is C3 in a symmetric molecule), one must block C4 or use specific "ate" complexes, though this remains challenging.

-

Alternative: Use 2,6-difluoropyridine . Lithiation occurs at C3/C5 due to the directing effect of fluorine.

Route B: The "Amino-Direction" Protocol (Recommended)

This is the most robust method for generating 2,5,6-patterns with high fidelity.[1] The C2-amino group acts as a powerful activating group, directing electrophiles (like bromine) para to itself (position C5), overriding the deactivating nature of the pyridine nitrogen.

Detailed Experimental Protocol: Synthesis of 2-Chloro-5-bromo-6-methylpyridine

A versatile building block for sequential cross-coupling.[1]

Step 1: Regioselective Bromination (C5 Functionalization)

-

Reagents: 2-Amino-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 2-amino-6-methylpyridine in MeCN (0.5 M) at 0°C.

-

Add NBS portion-wise over 30 minutes to maintain regioselectivity (prevents di-bromination).[1]

-

Stir at room temperature for 2 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.

-

Outcome: Yields 2-amino-5-bromo-6-methylpyridine (>90% yield). The bromine installs exclusively at C5 due to para-direction from the amine.[1]

-

Step 2: Sandmeyer Reaction (C2 Transformation)

-

Reagents: Step 1 Product, Copper(II) Chloride (

, 1.2 eq), tert-Butyl Nitrite ( -

Procedure:

Step 3: Sequential Cross-Coupling (Validation)

-

First Coupling (C5-Selective): The C5-Bromine is more reactive towards Pd-catalyzed Suzuki coupling than the C2-Chlorine (bond dissociation energy difference).[1]

-

Conditions:

,

-

-

Second Coupling (C2-Selective): The remaining C2-Chlorine can be coupled under forcing conditions or using specialized ligands (e.g., XPhos).[1]

Quantitative Comparison of Routes

| Feature | Route A (Metalation of 2,6-X2) | Route B (Amino-Directed) | Route C (De Novo Cyclization) |

| Regiocontrol | Low (C4 vs C3/C5 competition) | High (C5 directed by amine) | Variable (Depends on precursors) |

| Scalability | Moderate (Cryogenic temps required) | High (Room temp/mild heat) | High |

| Substrate Scope | Limited to halopyridines | Broad (Tolerates alkyl/aryl at C6) | Broad |

| Step Count | 2-3 | 2-3 | 1 (Multicomponent) |

| Key Risk | Halogen dance / Scrambling | Over-halogenation | Isomer formation |

Medicinal Chemistry Applications

Case Study: CXCR4 Antagonists

Research into CXCR4 inhibitors for cancer metastasis has heavily utilized the 2,5,6-substitution pattern.

-

Molecule: 2,6-linked pyridine dimers with C5-substitution.[1][3]

-

SAR Insight: Substitution at C5 (e.g., methyl, hydroxymethyl) modulates the basicity of the pyridine nitrogen and optimizes hydrophobic contacts within the receptor pocket.

-

Synthesis: Utilizing the Route B intermediate (2-chloro-5-bromo-6-methylpyridine), researchers coupled the C5-Br with aryl boronic acids and displaced the C2-Cl with diamine linkers.[1]

Pathway Visualization: Synthesis of a CXCR4 Antagonist Analog

The following diagram illustrates the workflow for converting the building block into a bioactive molecule.

Figure 2: Sequential functionalization workflow exploiting the reactivity difference between C5-Br and C2-Cl.

References

-

Site-Selective C–H Functionalization of Pyridines. National Institutes of Health (PMC).[1] [Link]

-

Regioselective Functionalization of Pyridines using Directed Metalation. Z. Naturforsch. [Link]

-

Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab (Scripps). [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]

Sources

- 1. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]

- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

Methodological & Application

Application Notes and Protocols for the Optimized Suzuki Coupling of (5-Amino-6-bromopyridin-2-yl)methanol

Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[1][4] The subject of this guide, (5-Amino-6-bromopyridin-2-yl)methanol, is a valuable building block, incorporating a pyridine core adorned with functionalities that allow for diverse synthetic manipulations.

The presence of an amino group and a bromine atom on the pyridine ring presents a unique set of challenges and opportunities for Suzuki coupling. The electron-donating nature of the amino group can influence the reactivity of the adjacent C-Br bond, while the pyridine nitrogen itself can interact with the palladium catalyst.[5][6] This application note provides a comprehensive guide to understanding and implementing optimized Suzuki coupling conditions for this specific substrate, enabling researchers to efficiently synthesize novel compounds for drug discovery and development. Our focus will be on providing not just a protocol, but a framework for rational optimization based on mechanistic principles.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and can be influenced by the electronic properties of the substrate.[1] The electron-rich nature of the aminopyridine may slow this step, necessitating the use of specialized ligands to promote the reaction.[6][9]

-

Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

Protocols for Buchwald-Hartwig amination using (5-Amino-6-bromopyridin-2-yl)methanol

As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of (5-Amino-6-bromopyridin-2-yl)methanol. This challenging substrate, which features multiple potential coordination sites, requires careful consideration of reaction parameters to achieve high yields and purity. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Aminopyridine Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by providing a reliable method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[1][2]

The substrate, this compound, presents a synthetically valuable scaffold but also introduces specific challenges that must be addressed for successful C-N coupling:

-

Catalyst Inhibition: The pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and poisoning the catalyst, thereby stalling the catalytic cycle. This is a common challenge for 2-halopyridine substrates.[4]

-

Competing Nucleophiles: The substrate contains two distinct nucleophilic sites: the primary amino group at the C5 position and the primary alcohol. This creates the potential for undesired side reactions, such as O-arylation, or competitive binding to the catalyst.

-

Electronic Effects: The presence of an electron-donating amino group on the pyridine ring can modulate the electronic properties of the C-Br bond, influencing the rate of the crucial oxidative addition step.[5]

This guide provides a framework for navigating these challenges through the rational selection of catalysts, ligands, bases, and reaction conditions.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7][8] A robust understanding of this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[8]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][7]

Optimizing Reaction Parameters: A Scientist's Guide

The success of the amination of this compound hinges on the judicious selection of each reaction component. The choices below are grounded in established principles for coupling heteroaromatic substrates.

| Component | Recommendation | Rationale & Field Insights |

| Palladium Source | Palladacycle Precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) | Modern precatalysts are air- and moisture-stable, ensuring greater reproducibility.[9] They generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an often unreliable in situ reduction step.[6][10] |

| Ligand | Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos) | The ligand is the most critical variable. Bulky, electron-rich phosphines are essential to stabilize the palladium center, promote the oxidative addition of the aryl bromide, and sterically shield the metal from being poisoned by the pyridine nitrogen.[3][4][7] XPhos is an excellent, versatile starting point for heteroaryl couplings.[11][12] BrettPhos is often superior for primary amine partners, while RuPhos can be effective for secondary amines.[10][13] |

| Base | Strong, Non-nucleophilic Base (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is required to efficiently deprotonate the amine coupling partner, which is a key step in the catalytic cycle.[10] While the substrate has a primary alcohol, the C-N coupling is typically much faster than any potential alkoxide-mediated side reactions under anhydrous conditions. For particularly sensitive coupling partners, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.[10][14] |

| Solvent | Anhydrous, Degassed Aprotic Solvents (e.g., Toluene, 1,4-Dioxane) | Organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[4] Toluene is often the preferred solvent due to its high boiling point and poor solubility for certain inorganic salts that might otherwise interfere with the reaction.[15] |

| Temperature | 80–110 °C | The reaction typically requires heating to overcome the activation energy barriers of the catalytic cycle.[4][6] However, excessive heat (>120 °C) can lead to thermal decomposition of the catalyst, observed as the formation of palladium black, which will halt the reaction.[4] |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the catalyst system is sensitive to air and moisture.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq.)

-

Amine coupling partner (1.2–1.5 eq.)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4–2.0 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, 0.1–0.2 M concentration)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (0.02 eq.), and the base (1.4 eq.). If the amine coupling partner is a solid, it can be added at this stage.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it to the reaction mixture via syringe (1.2 eq.).

-

Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for 12–24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a short plug of Celite® to remove the palladium catalyst residues and inorganic salts.[4]

-

Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides guidance on diagnosing and resolving common issues.[4][10]

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species is not forming or has decomposed. | Ensure all reagents and solvents are strictly anhydrous and degassed. Use a reliable precatalyst (G3/G4) to ensure clean formation of the active species.[10] |

| Catalyst Poisoning: The pyridine nitrogen is inhibiting the palladium center. | Screen different bulky ligands. A more sterically demanding ligand (e.g., tBuXPhos) may be necessary to prevent coordination.[13] | |

| Formation of Palladium Black | Catalyst Decomposition: The reaction temperature is too high or the reaction was heated for too long. | Lower the reaction temperature to 80–90 °C and increase the reaction time. Monitor the reaction visually for the appearance of a black precipitate.[4] |

| Hydrodehalogenation (Bromine replaced by Hydrogen) | Side Reaction: Can be promoted by moisture or certain catalyst/base combinations. | Ensure anhydrous conditions. Screening a different base (e.g., switching from NaOtBu to K₃PO₄) or ligand may suppress this pathway. |

| Reaction Stalls | Catalyst Deactivation: The catalyst is active initially but loses activity over time. | This can be due to slow poisoning or thermal instability. Consider a slightly lower temperature or a more robust ligand system. If the reaction stalls, adding a fresh portion of catalyst (e.g., 0.5 mol%) can sometimes restart the reaction, though this is not ideal. |

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for accessing valuable aminopyridine derivatives. Success with this challenging substrate is not fortuitous but is achieved through a deliberate and informed approach. By leveraging modern palladacycle precatalysts, selecting sterically demanding biaryl monophosphine ligands, and maintaining rigorous anhydrous and inert reaction conditions, researchers can effectively mitigate the common pitfalls of catalyst poisoning and side reactions. The protocols and troubleshooting guide presented herein serve as a comprehensive resource for scientists and drug development professionals to confidently and efficiently utilize this pivotal C-N bond-forming reaction.

References

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. ResearchGate. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

- A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2 - Benchchem.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

- Optimization of Buchwald-Hartwig amination conditions - Benchchem.

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. Available at: [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

- Protocol for C-N Bond Formation Utilizing CPhos Ligand in Buchwald-Hartwig Amination - Benchchem.

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

-

A practical Buchwald–Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. youtube.com [youtube.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. entegris.com [entegris.com]

- 14. ir.nbu.ac.in [ir.nbu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Protecting Group Strategies for the Primary Amine in (5-Amino-6-bromopyridin-2-yl)methanol

Executive Summary

The scaffold (5-Amino-6-bromopyridin-2-yl)methanol represents a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers. Its structural duality—containing both a nucleophilic primary amine and a primary alcohol—presents a classic chemoselectivity challenge.

The primary amine at the C5 position is significantly deactivated by two factors:

-

Electronic deficiency of the pyridine ring.

-

Ortho-effect from the C6-Bromine atom (steric hindrance and inductive electron withdrawal).

Consequently, standard amine protection protocols often fail or yield mixtures of N-protected, O-protected, and bis-protected species. This guide details a precision protocol for chemoselective N-tert-butoxycarbonyl (Boc) protection , leveraging solvent-assisted catalysis to overcome nucleophilic deactivation without compromising the hydroxyl group.

Strategic Analysis & Mechanistic Insight

The Nucleophilicity Paradox

In typical amino-alcohols, the amine is orders of magnitude more nucleophilic than the alcohol. However, in this specific scaffold, the C5-amine is "crippled." The Hammett substituent constant (

-

Risk: If forcing conditions (high heat, strong base) are used to drive the amine reaction, the C2-methanol hydroxyl group—which is not electronically deactivated—becomes a competitive nucleophile, leading to O-Boc or N,O-bis-Boc side products.

The "Methanol Effect" Solution

To enhance the reaction rate of the deactivated amine without activating the alcohol, we utilize hydrogen-bond mediated acceleration . Protic solvents like methanol stabilize the zwitterionic transition state formed during the attack of the amine on

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Recommended)

Target: Selective formation of tert-butyl (6-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 – 1.2 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)

-

Base: None required (Solvent-promoted) or mild

if acid sensitivity is a concern. -

Temperature:

to

Step-by-Step Procedure

-

Dissolution: Charge a round-bottom flask with the amine substrate (1.0 equiv) and MeOH (5 mL per mmol). Stir until fully dissolved.

-

Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.

-

-

Reagent Addition: Add

(1.1 equiv) in a single portion at room temperature.-

Critical: Do not add DMAP. DMAP is a potent acyl transfer catalyst that will promote unwanted O-acylation of the alcohol.

-

-

Reaction Monitoring: Stir at

. Monitor by TLC (50% EtOAc/Hexanes) or LCMS every 2 hours.-

Endpoint: Disappearance of starting material (

).[1] Product -

Observation: If reaction stalls after 6 hours, add an additional 0.2 equiv of

.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0%

60% EtOAc in Hexanes).

Protocol B: Recovery from Over-Protection (The "Safety Net")

Scenario: If N,O-bis-Boc forms due to overheating or excess reagent.

If the alcohol is accidentally protected (O-Boc), it can be selectively cleaved while retaining the N-Boc group, as carbonates are more labile to base hydrolysis than carbamates.

-

Dissolution: Dissolve the crude mixture in MeOH.

-

Hydrolysis: Add

(2.0 equiv) or LiOH (1.5 equiv). -

Stir: Stir at Room Temperature for 30–60 minutes.

-

Check: TLC should show conversion of the non-polar bis-protected spot to the desired mono-protected product.

-

Workup: Neutralize carefully with 1M HCl to pH 7 (do not acidify below pH 4 to avoid N-Boc loss), extract with EtOAc.

Data Summary & Validation

| Parameter | Standard Aniline Protocol | Optimized Pyridine Protocol |

| Solvent | DCM or THF | MeOH or EtOH |

| Base/Catalyst | TEA / DMAP | None (or |

| Temp | ||

| N-Selectivity | Moderate (Risk of O-Boc) | High (>95%) |

| Reaction Time | 12–24 h (Sluggish) | 4–8 h |

Quality Control Checks

-

NMR (DMSO-

-

Look for the t-butyl singlet at

ppm (9H). -

Amine Proton: The carbamate -NH- usually appears as a broad singlet around

9.0–9.5 ppm (downfield from the free amine -

Hydroxyl Proton: Confirm presence of the triplet/broad singlet at

ppm (OH). If this is missing and the methylene protons shift downfield, O-protection has occurred.

-

Visualized Workflows

Decision Tree for Protecting Group Selection

The following diagram illustrates the logic flow for selecting the optimal strategy based on the specific constraints of the synthesis.

Caption: Decision matrix for selecting and executing the protection strategy, highlighting the optimized methanol-promoted route.

Reaction Pathway & Selectivity Mechanism

Caption: Mechanistic comparison showing how protic solvents favor N-protection over O-protection.

References

-

Vilaivan, T. (2006). "A Simple and Chemoselective Method for the N-tert-Butoxycarbonylation of Amines in Alcohols." Tetrahedron Letters, 47(38), 6739-6742.

-

Basel, Y. & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(8), 2743–2748.

-

BenchChem. (2025).[2] "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Technical Guides.

-

WuXi Biology. (2023). "Alcohol Speed up Boc Protection of Primary Amines."[3] QM Magic Class.

Sources

Application Notes and Protocols: Strategic Conversion of (5-Amino-6-bromopyridin-2-yl)methanol to Alkyl Halides for Nucleophilic Substitution in Drug Discovery

Abstract

(5-Amino-6-bromopyridin-2-yl)methanol is a valuable, multi-functional building block in medicinal chemistry, offering three distinct points for chemical elaboration: the amino group, the bromine atom, and the hydroxymethyl moiety. The selective conversion of the primary alcohol to a reactive alkyl halide is a critical transformation that unlocks a plethora of possibilities for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the chlorination and bromination of this compound. Furthermore, it outlines general procedures for the subsequent nucleophilic substitution reactions, a key step in the synthesis of novel pyridine-based drug candidates.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with this scaffold appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding and other key intermolecular interactions, make it a privileged structure in the design of bioactive molecules. This compound, in particular, is a highly versatile starting material. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can be functionalized through acylation, alkylation, or diazotization. The hydroxymethyl group at the 2-position serves as a handle for introducing a wide range of substituents via its conversion to a more reactive electrophile, such as an alkyl halide.

The conversion of the alcohol to an alkyl halide transforms the benzylic carbon into an electrophilic center, ripe for attack by a diverse array of nucleophiles. This SN2 reaction pathway allows for the controlled introduction of various side chains, a common strategy in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Core Challenge: Chemoselectivity in Halogenation

The primary challenge in the halogenation of this compound lies in achieving chemoselectivity. The presence of a nucleophilic amino group and the pyridine nitrogen introduces the potential for undesired side reactions with common halogenating agents. For instance, reagents like thionyl chloride (SOCl₂) can react with the amino group to form N-sulfinylamines or lead to the formation of pyridinium salts. Therefore, a careful selection of reagents and reaction conditions is paramount. In many cases, protection of the amino group is a prudent strategy to ensure a clean and efficient conversion of the alcohol to the desired alkyl halide.

Strategic Approaches to Halogenation

Two primary strategies can be employed for the halogenation of this compound:

-

Direct Halogenation: This approach involves the direct conversion of the alcohol to the alkyl halide without prior protection of the amino group. This is the more atom-economical approach but requires carefully chosen, mild halogenating agents to avoid side reactions.

-

Protecting Group Strategy: This strategy involves the protection of the amino group with a suitable protecting group, followed by halogenation of the alcohol, and subsequent deprotection. While this adds steps to the synthetic sequence, it often provides higher yields and a cleaner reaction profile.

Visualization of Synthetic Pathways

Caption: Synthetic pathways for the conversion of this compound to alkyl halides and subsequent nucleophilic substitution.

Experimental Protocols: Conversion to Alkyl Halides

Protection of the Amino Group (Recommended)

To circumvent potential side reactions, the protection of the amino group is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its ease of introduction and removal under acidic conditions.

Protocol 5.1.1: Boc Protection of this compound

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected alcohol.

Chlorination Protocols

Protocol 5.2.1: Chlorination of N-Boc Protected Alcohol using Thionyl Chloride

-

Dissolution: Dissolve the N-Boc protected this compound (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected 2-(chloromethyl)pyridine derivative.

Protocol 5.2.2: Direct Chlorination using Cyanuric Chloride (Milder Conditions) [2][3]

This method is a milder alternative to thionyl chloride and may be suitable for direct chlorination without protection of the amino group, although a preliminary small-scale test is advised.

-

Adduct Formation: In a separate flask, dissolve cyanuric chloride (1.02 eq.) in DMF and stir for 1 hour to form the Vilsmeier-Haack type adduct.

-

Substrate Addition: To this adduct, add a solution of this compound (1.0 eq.) in DCM.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with deionized water. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

| Method | Reagents | Temperature | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂, DCM, cat. DMF | 0 °C to RT | Readily available, efficient | Harsh conditions, potential for side reactions with unprotected amine |

| Cyanuric Chloride | Cyanuric Chloride, DMF, DCM | Room Temperature | Milder conditions, may avoid protection | Slower reaction time |

Bromination Protocols

Protocol 5.3.1: Bromination using Phosphorus Tribromide (PBr₃)

This method is generally effective for primary alcohols but should be used with caution on the unprotected substrate due to the acidic nature of the byproducts.

-

Dissolution: Dissolve N-Boc protected this compound (1.0 eq.) in an anhydrous aprotic solvent such as diethyl ether or DCM.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 5.3.2: Appel-type Bromination (Milder Conditions) [4]

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl bromides.

-

Dissolution: Dissolve N-Boc protected this compound (1.0 eq.) and carbon tetrabromide (CBr₄) (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add triphenylphosphine (PPh₃) (1.2 eq.) portion-wise to the stirred solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide.

| Method | Reagents | Temperature | Advantages | Disadvantages |

| Phosphorus Tribromide | PBr₃, Et₂O or DCM | 0 °C to RT | Effective for primary alcohols | Can generate acidic byproducts |

| Appel Reaction | PPh₃, CBr₄, DCM | 0 °C to RT | Mild conditions, high yields | Stoichiometric amount of triphenylphosphine oxide byproduct |

Experimental Protocols: Nucleophilic Substitution

The resulting 2-(halomethyl)-5-amino-6-bromopyridine (either protected or unprotected) is a versatile electrophile for SN2 reactions with a variety of nucleophiles.

Caption: General workflow for nucleophilic substitution on 2-(halomethyl)pyridine derivatives.

General Protocol for Nucleophilic Substitution with Amines

-

Setup: To a solution of the 2-(halomethyl)pyridine derivative (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1.2-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

General Protocol for Nucleophilic Substitution with Thiols

-

Setup: Dissolve the 2-(halomethyl)pyridine derivative (1.0 eq.) in a solvent such as THF or DMF. Add the thiol (1.1 eq.) and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

General Protocol for Nucleophilic Substitution with Alcohols (Williamson Ether Synthesis)

-

Alkoxide Formation: In a separate flask, deprotonate the desired alcohol (1.2 eq.) with a strong base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C.

-

Substitution: Add the 2-(halomethyl)pyridine derivative (1.0 eq.) to the freshly prepared alkoxide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Deprotection of the Boc Group

If a protecting group strategy was employed, the final step is the removal of the Boc group.

Protocol 7.1: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected product in DCM.

-

TFA Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS (usually complete within 1-2 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Purification: Dry the organic layer, concentrate, and if necessary, purify the final product by chromatography or recrystallization.

Conclusion

The conversion of this compound to its corresponding alkyl halides is a pivotal step in the synthesis of novel pyridine-based compounds for drug discovery. The choice between a direct halogenation approach and a protecting group strategy will depend on the specific halogenating agent and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform these transformations and subsequently explore a wide range of nucleophilic substitution reactions, thereby enabling the rapid generation of diverse chemical libraries for biological screening.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

-